molecular formula C10H5N3O3 B14047071 4-Hydroxy-3-nitroquinoline-6-carbonitrile

4-Hydroxy-3-nitroquinoline-6-carbonitrile

Cat. No.: B14047071
M. Wt: 215.16 g/mol
InChI Key: CCUVWJNNQHUURJ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitroquinoline-6-carbonitrile is a nitrogen-containing heterocyclic compound. The quinoline scaffold, which forms the core of this compound, is known for its diverse biological activities and is a significant motif in drug development.

Preparation Methods

The synthesis of 4-Hydroxy-3-nitroquinoline-6-carbonitrile typically involves multi-step reactionsThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the nitration and cyanation processes .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Hydroxy-3-nitroquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 4-hydroxy-3-aminoquinoline-6-carbonitrile.

    Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-3-nitroquinoline-6-carbonitrile has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are valuable in organic synthesis and material science.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including those synthesized from this compound, are investigated for their therapeutic potential in treating diseases such as malaria and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-nitroquinoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death . The pathways involved in its action are still under investigation, but its effects on DNA synthesis and repair are well-documented.

Comparison with Similar Compounds

4-Hydroxy-3-nitroquinoline-6-carbonitrile can be compared with other similar compounds, such as:

  • 4-Hydroxy-6-nitroquinoline-3-carboxylic acid
  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid
  • 4-Hydroxy-2-methylquinoline-6-carboxylic acid
  • 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

These compounds share the quinoline scaffold but differ in their functional groups and positions. The unique combination of hydroxyl, nitro, and cyano groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H5N3O3

Molecular Weight

215.16 g/mol

IUPAC Name

3-nitro-4-oxo-1H-quinoline-6-carbonitrile

InChI

InChI=1S/C10H5N3O3/c11-4-6-1-2-8-7(3-6)10(14)9(5-12-8)13(15)16/h1-3,5H,(H,12,14)

InChI Key

CCUVWJNNQHUURJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

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